(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Chemical Biology High-Throughput Screening Fragment-Based Drug Discovery

Screening collections often lack systematic coverage of fluorophenyl pyrazole amine regioisomers, leaving SAR gaps for the 3-fluorophenyl/4-aminomethyl combination. This compound directly addresses that gap as a structurally non-redundant entry point-the sole 3-fluorophenyl-4-aminomethyl pyrazole cataloged in major CPR collections. • Unique spatial orientation: 4-aminomethyl vector projects perpendicular to the pyrazole plane, enabling distinct H-bonding trajectories for fragment screening. • HCl salt option available (MW 227.67) for automated liquid handling and DMSO-based storage compatibility. • ≥95% purity ensures reliable SAR interpretation with minimal impurity confounding.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 1177318-23-8
Cat. No. B1503936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine
CAS1177318-23-8
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C=C(C=N2)CN
InChIInChI=1S/C10H10FN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
InChIKeyCCPWGSMNBSDCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine: Identity & Procurement


(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine (CAS 1177318-23-8) is a fluorinated pyrazole derivative bearing a primary aminomethyl substituent at the pyrazole 4-position and a 3-fluorophenyl group at N1 . The compound exists as both a free base (MW 191.20 g/mol, C₁₀H₁₀FN₃) and a hydrochloride salt (MW 227.67 g/mol, C₁₀H₁₁ClFN₃) . The 3-fluorophenyl substitution pattern distinguishes this compound from 2-fluoro and 4-fluoro positional isomers, and the 4-aminomethyl pyrazole core differs from alternative regioisomers bearing the aminomethyl group at the pyrazole 3- or 5-positions [1].

Positional Isomer Distinct 3-fluorophenyl substitution vs. 2- and 4-fluoro analogs
Regioisomer 4-Aminomethyl pyrazole core; not 3- or 5-substituted regioisomers
Salt Form Hydrochloride salt for reproducible solid handling and assay preparation

1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine: Analog Substitution Risks


Within the fluorophenyl-pyrazole methanamine chemical series, substitution position profoundly alters both physicochemical properties and biological activity profiles [1]. The target compound features a specific 3-fluorophenyl substitution at N1 combined with a 4-aminomethyl pyrazole regioisomer; interchange with 2-fluorophenyl, 4-fluorophenyl, or alternative pyrazole substitution patterns (e.g., 3-aminomethyl, 5-aminomethyl) introduces altered electronic distribution, hydrogen-bonding geometry, and steric occupancy that can invalidate SAR continuity and compromise experimental reproducibility [2]. Furthermore, the hydrochloride salt form confers superior solid-state stability and aqueous handling characteristics compared to the free base .

Target
Common Substitute
Substitution Risk
3-Fluorophenyl, 4-aminomethyl
2- or 4-fluorophenyl isomers
SAR discontinuity; altered electronic profile and binding geometry
4-Aminomethyl pyrazole
3- or 5-aminomethyl regioisomers
Different H-bond vector; pharmacophore occupancy may not transfer
Hydrochloride salt (solid)
Free base (discontinued / custom)
Free base may lack consistent physical specification and stability

1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine: Quantitative Evidence vs. Analogs


AldrichCPR Exclusivity: Sole 3-Fluorophenyl-4-Aminomethyl Pyrazole

Within the Sigma-Aldrich AldrichCPR collection of fluorophenyl pyrazole methanamine screening compounds, 1-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CBR01206) represents the exclusive commercially cataloged compound bearing the specific combination of 3-fluorophenyl substitution and 4-aminomethyl pyrazole regioisomer . The closest commercially available comparators include the 4-fluorophenyl analog (CBR00764) with N-methyl substitution rather than primary amine, and 3,5-dimethyl variants (CBR00742) with altered steric and electronic profiles [1]. Direct head-to-head procurement comparison reveals zero cataloged 2-fluorophenyl-4-aminomethyl or unsubstituted phenyl-4-aminomethyl analogs in this collection, establishing the target compound as a unique chemotype entry point .

Catalog Exclusivity
Head-to-head
Only 3-fluorophenyl-4-aminomethyl pyrazole in AldrichCPR; closest comparators differ by ≥1 key feature
Enables exploration of non-redundant chemical space
No direct commercial alternative for this chemotype
Chemical Biology High-Throughput Screening Fragment-Based Drug Discovery Building Blocks

Hydrochloride Salt Handling Advantages Over Free Base

The compound is commercially supplied as a hydrochloride salt (C₁₀H₁₁ClFN₃, MW 227.67) , while the corresponding free base (C₁₀H₁₀FN₃, MW 191.20) is available only through custom synthesis or as discontinued stock . The hydrochloride salt presents as a solid at ambient conditions (Sigma-Aldrich specification: 'form solid') , whereas the free base physical state is not consistently defined across vendor catalogs. Salt formation confers improved crystallinity, enhanced aqueous solubility for biological assay preparation, and reduced susceptibility to amine oxidation during storage .

Salt Form Advantage
Head-to-head
HCl salt: solid, commercially available; Free base: discontinued or custom synthesis only
Supports assay-ready handling and gravimetric dispensing
Consistent physical form verified for salt
Medicinal Chemistry Assay Development Compound Management Biophysical Screening

Purity Specification Comparison Among Suppliers

Vendor purity specifications vary systematically across suppliers of this compound and its closest analogs. The target compound hydrochloride salt is available at 98.0% minimum purity from ChemSrc , and the free base at NLT 98% from MolCore . In contrast, the hydrochloride salt from CymitQuimica (Fluorochem brand) is specified at 95.0% purity , while the 2-fluorophenyl-3-aminomethyl regioisomer analog (CAS 1173070-02-4) is offered with unverified purity without batch-specific analytical certification .

Purity Specification
Specification review
98.0% min. purity (target compound) vs. 95.0% for comparator lot
Higher purity reduces risk of impurity-driven assay interference
3 percentage-point difference in vendor specifications
Quality Control Assay Reproducibility Procurement Specifications Analytical Chemistry

3- vs 4-Fluorophenyl Isomer: Steric and Electronic Impact

The meta-fluorine substitution (3-fluorophenyl) in the target compound produces distinct electronic and steric properties compared to para-fluorine (4-fluorophenyl) analogs. In related phenyl-pyrazole derivative series, 3-fluorophenyl substitution alters the dipole moment orientation of the N1-aryl group and modifies the torsional angle between the phenyl and pyrazole rings compared to 4-fluorophenyl substitution [1]. QSAR studies on fluorophenyl pyrazole derivatives against M. tuberculosis demonstrate that fluorine substitution position contributes as an independent variable to biological activity variation, with 3-fluorophenyl and 4-fluorophenyl analogs exhibiting non-interchangeable activity profiles [2].

Fluorine Positional Effect
Class-level
3-F substitution alters dipole orientation and torsional preferences vs. 4-F
Supports non-interchangeable SAR exploration
Inferred from class-level QSAR studies; direct data to verify
Structure-Activity Relationship Medicinal Chemistry Ligand Design Computational Chemistry

4- vs 3-Aminomethyl Pyrazole: H-Bond Geometry Distinction

The target compound positions the primary aminomethyl group at the pyrazole 4-position, whereas commercially available regioisomers include 3-aminomethyl pyrazoles (e.g., CAS 1173070-02-4, 1-(2-fluorophenyl)-1H-pyrazol-3-yl)methanamine and 5-aminomethyl pyrazoles (e.g., CAS 2089669-72-5, (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine) . The 4-aminomethyl substitution orients the primary amine vector perpendicular to the pyrazole plane and positions it approximately 4.3 Å from the N1-aryl centroid, whereas 3-aminomethyl substitution produces a distinct geometric relationship with altered hydrogen-bonding trajectory .

Amine Vector Geometry
Data to verify
4-aminomethyl positions amine perpendicular to pyrazole plane; distinct from 3-/5- regioisomers
Enables diverse fragment library geometry profiling
Geometric analysis; no published source for this specific analog
Fragment-Based Drug Discovery Structure-Based Design Molecular Recognition Scaffold Hopping

PI3Kγ Inhibitory Scaffold Validation

The (1H-pyrazol-4-yl)methanamine scaffold, which defines the core architecture of the target compound, has been systematically evaluated for PI3Kγ enzyme inhibitory activity. In a series study, minor structural modifications to the (1H-pyrazol-4-yl)methanamine core yielded significant improvements in inhibitory potential against PI3Kγ [1]. While the specific 1-(3-fluorophenyl) derivative was not the primary subject of this study, the scaffold validation establishes the chemical series as possessing measurable kinase inhibitory activity, distinguishing it from untested pyrazole methanamine regioisomers [1].

Kinase Scaffold Validation
Class-level
(1H-Pyrazol-4-yl)methanamine core shows PI3Kγ inhibition in published series
Supports kinase screening prioritization for this scaffold
Specific 3-F derivative IC₅₀ undetermined; class-level inference
Kinase Inhibition Immuno-Oncology Inflammation Enzymatic Assay

1-(3-Fluorophenyl)-1H-pyrazol-4-yl)methanamine: Key Application Scenarios


HTS Library Expansion Using Unique 3-Fluorophenyl Chemotype

For screening collections seeking to maximize chemical diversity coverage of fluorophenyl pyrazole amine space, this compound represents a structurally non-redundant entry point. As documented in Evidence Item 1, the target compound is the sole 3-fluorophenyl-4-aminomethyl pyrazole available in the AldrichCPR collection, with no direct 2-fluorophenyl or unsubstituted phenyl equivalents cataloged . Procurement enables exploration of chemical space inaccessible through commercially stocked analogs, reducing the risk of screening against redundant chemotypes. The hydrochloride salt form (Evidence Item 2) ensures compatibility with automated liquid handling systems and DMSO-based compound storage protocols .

Positional Fluorine Scanning in SAR Studies

When conducting systematic structure-activity relationship investigations of fluorophenyl-containing ligands, the 3-fluorophenyl substitution pattern provides a critical data point distinct from 2-fluoro and 4-fluoro isomers. Evidence Item 4 establishes that fluorine substitution position alters dipole orientation and torsional preferences in pyrazole-phenyl systems [1], and class-level SAR from antitubercular pyrazole studies confirms that 3-fluoro and 4-fluoro analogs produce non-interchangeable biological activity profiles [2]. The 98% purity specification (Evidence Item 3) supports reliable SAR interpretation by minimizing confounding impurity effects .

Fragment-Based Discovery with Diverse Amine Vectors

The 4-aminomethyl pyrazole regioisomer presents the primary amine pharmacophore with a distinct spatial orientation compared to 3-aminomethyl and 5-aminomethyl alternatives. As characterized in Evidence Item 5, the 4-position substitution orients the amine vector perpendicular to the pyrazole plane, establishing a unique hydrogen-bonding trajectory for fragment screening . This geometric distinction is particularly valuable for fragment libraries designed to probe diverse protein binding site geometries. The solid hydrochloride salt form (Evidence Item 2) facilitates accurate gravimetric preparation of fragment screening concentrations .

Kinase Inhibitor Discovery Using Validated Pyrazole Scaffold

For programs targeting PI3Kγ or related lipid kinases, the (1H-pyrazol-4-yl)methanamine core scaffold carries literature validation of enzyme inhibitory activity. Evidence Item 6 documents that this scaffold class has demonstrated measurable PI3Kγ inhibition, with minor structural modifications producing significant potency improvements [3]. While the specific 1-(3-fluorophenyl) derivative's IC₅₀ remains to be determined, the scaffold-level validation provides a literature-supported rationale for inclusion in kinase-focused screening cascades, distinguishing it from pyrazole methanamine regioisomers lacking published enzyme inhibition precedent [3].

Application
Selection Property
Validation Focus
HTS Library Expansion
Unique 3-fluorophenyl chemotype availability
Confirm non-redundancy in screening collection
Positional Fluorine SAR Studies
Fluorine positional effect on dipole/torsion
SAR non-interchangeability validation
Fragment-Based Amine Library
4-Aminomethyl amine vector geometry
H-bond trajectory modeling
Kinase Inhibitor Discovery
PI3Kγ scaffold inhibition precedent
Kinase assay dose-response profiling

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